6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique spiro structure, which involves a piperidine ring fused to a pyrrolo[3,2-c]pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with a pyrrolo[3,2-c]pyridine precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
- Tert-butyl 6’-chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate
Uniqueness
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6’ position further enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chlorospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C11H12ClN3O/c12-9-5-8-7(6-14-9)11(10(16)15-8)1-3-13-4-2-11/h5-6,13H,1-4H2,(H,15,16) |
InChI Key |
QXBNPVQAFZSWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CN=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.